N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-9-7-15(8-10-16)17-13-20-12-14(3)6-11-18(20)19-17/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFSWTNKQXYKBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction can be carried out in solvents such as toluene or ethyl acetate, often promoted by reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are generally mild and metal-free, making the process environmentally friendly .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzenesulfonamide moiety.
Scientific Research Applications
Biological Activities
N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide exhibits several biological activities that make it a candidate for further research:
- PI3Kα Inhibition : The compound has been shown to inhibit PI3Kα, a critical pathway in cancer cell proliferation. This inhibition is linked to its imidazo[1,2-a]pyridine moiety, which is known for its role in targeting cancer cells effectively .
- Antitumor Effects : Various derivatives of imidazo[1,2-a]pyridine have demonstrated antitumor properties. The incorporation of this scaffold into the compound enhances its potential as an anticancer agent .
- C-KIT Kinase Inhibition : Similar compounds have been reported to inhibit c-KIT kinase, which is involved in several cancers including gastrointestinal stromal tumors (GISTs). This suggests that this compound may also possess similar therapeutic properties .
Applications in Drug Discovery
The compound is included in various screening libraries aimed at identifying new therapeutic agents. It has been categorized under:
- Anti-Cancer Library
- Antiviral Annotated Library
- CNS Targets Activity Set
These classifications indicate its broad applicability in drug discovery processes targeting multiple disease states .
Anticancer Research
A study highlighted the synthesis of a series of imidazo[1,2-a]pyridine derivatives, including this compound. These compounds were evaluated for their ability to inhibit PI3Kα and showed promising results in vitro against various cancer cell lines .
C-KIT Targeting
Research has focused on the development of compounds that inhibit c-KIT mutations associated with GISTs. The design of N,N-diethyl derivatives has shown potential in overcoming resistance mutations in c-KIT, thus providing a pathway for effective treatment options .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide with similar compounds from the evidence:
Key Observations:
Substituent Effects on Yield :
- Electron-donating groups (e.g., methoxy in 3z and 3aa) correlate with lower yields (72–90%) compared to simpler substituents like methyl (3ab: 92%) .
- Bulky or electron-withdrawing groups (e.g., nitro in 3ad) reduce yields slightly (83%) due to steric hindrance or electronic deactivation .
Melting Points :
- Compounds with para-substituted benzenesulfonamides (e.g., 3z, 3ad) exhibit higher melting points (246–263°C) compared to meta-substituted analogues (3ak: 225–227°C; Compound 28: 164–167°C). This suggests enhanced crystallinity from symmetrical para-substitution .
- Diethyl substitution (Compound 28) lowers melting points relative to methyl/phenyl derivatives, likely due to reduced molecular symmetry .
Chromatographic Behavior (Rf Values) :
Functional Group Impact on Bioactivity (Inferred)
While biological data are absent in the evidence, structural trends suggest:
- Sulfonamide Substitution : Diethyl groups (Compound 28, Target Compound) may enhance membrane permeability compared to methyl or aryl substituents .
- Imidazopyridine Modifications: The 6-methyl group (Target Compound, Compound 28) likely improves metabolic stability, while pyrrolidine-carbonyl (Compound 28) or cyano groups (Compound 7) could modulate target binding .
Biological Activity
N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a synthetic compound belonging to the class of imidazopyridines, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine ring fused to a benzenesulfonamide group. Its unique structure is characterized by:
- IUPAC Name : this compound
- Molecular Formula : C18H21N3O2S
- Molecular Weight : 345.44 g/mol
Research indicates that compounds with imidazopyridine structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism of action for this compound remains under investigation, but it is hypothesized to involve modulation of protein interactions and inhibition of specific enzymatic activities.
Anticancer Activity
Several studies have reported on the anticancer potential of imidazopyridine derivatives. For instance:
- In vitro Studies : Research has demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism typically involves induction of apoptosis and inhibition of cell proliferation.
- In vivo Studies : Animal models have shown that these compounds can reduce tumor growth rates when administered at specific dosages.
Antimicrobial Properties
Compounds in this class have also been evaluated for their antimicrobial activity:
- Bacterial Inhibition : Some studies suggest that this compound may possess antibacterial properties against Gram-positive and Gram-negative bacteria.
Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HT29 (Colon) | 15.0 | Cell cycle arrest |
The compound demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth.
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties against various pathogens:
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
These results suggest potential applications in treating bacterial infections.
Q & A
Basic: What are the established synthetic routes for N,N-diethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Core Imidazo[1,2-a]pyridine Formation : Cyclization of precursors like amines and diketones under acidic or catalytic conditions (e.g., gold catalysis). For example, gold-catalyzed C–H activation using PicAuCl₂ in anhydrous toluene is effective for imidazoheterocycle formation .
- Sulfonamide Introduction : Reacting the imidazo[1,2-a]pyridine intermediate with benzenesulfonyl chloride derivatives in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .
- Optimization : Reaction conditions (solvent, temperature, catalyst loading) significantly impact yield. For instance, maintaining anhydrous toluene at 80–100°C with 5 mol% PicAuCl₂ achieves >80% yield in cyclization steps .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and purity. For example, distinct aromatic proton signals (δ 7.2–8.5 ppm) and sulfonamide NH (δ ~10 ppm) validate structural integrity .
- X-ray Crystallography : Programs like SHELX and WinGX determine crystal packing and molecular geometry. Anisotropic displacement parameters refine bond lengths/angles (e.g., imidazo-pyridine ring planarity) .
- HRMS/IR : High-resolution mass spectrometry confirms molecular weight (±1 ppm), while IR identifies functional groups (e.g., S=O stretching at ~1150 cm⁻¹) .
Basic: How can researchers ensure purity during synthesis and purification?
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexanes (e.g., 1:2 to 1:1) to isolate intermediates. Rf values (e.g., 0.20–0.43) guide fraction collection .
- Recrystallization : Polar solvents (e.g., ethanol/water) yield high-purity solids. Melting points (e.g., 209–263°C) serve as purity indicators .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors trace impurities (<1%) .
Basic: What initial biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition : Screen against target enzymes (e.g., COX-2) using fluorometric assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Cell Viability Assays : MTT or resazurin-based tests assess cytotoxicity in cancer cell lines (e.g., IC₅₀ determination in leukemia models) .
- Receptor Binding : Radioligand displacement assays (e.g., for benzodiazepine receptors) quantify affinity (Ki) .
Advanced: How can computational methods predict structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina evaluates binding modes to targets (e.g., METTL3 or COX-2). Adjust the grid box to encompass active sites and use Lamarckian GA for conformational sampling .
- DFT Calculations : Gaussian or ORCA optimizes geometries and calculates electrostatic potentials. HOMO-LUMO gaps predict reactivity (e.g., electron-deficient sulfonamide groups enhance electrophilicity) .
- MD Simulations : GROMACS models ligand-protein stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Advanced: How to resolve contradictions in reported bioactivity data?
- Replicate Studies : Ensure assay conditions (pH, temperature, cell line) match literature protocols. For example, variations in serum concentration can alter IC₅₀ values .
- Purity Validation : Re-test compounds with HPLC and NMR to rule out degradation products or isomers .
- Target Selectivity Profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target effects that may explain discrepancies .
Advanced: What strategies optimize synthetic yields for scale-up?
- Catalyst Screening : Test alternative catalysts (e.g., Pd/C vs. AuCl₃) to reduce side reactions. Gold catalysts often improve regioselectivity in heterocycle formation .
- Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce reaction times for multi-step syntheses .
- DoE (Design of Experiments) : Use software like MODDE to optimize variables (temperature, stoichiometry) via response surface methodology .
Advanced: How to design derivatives for improved pharmacokinetics?
- Bioisosteric Replacement : Substitute the sulfonamide group with carboxamide or phosphonate to enhance solubility .
- Pro-drug Strategies : Introduce ester or glycoside moieties to improve oral bioavailability .
- Metabolic Stability : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to identify metabolic hotspots .
Advanced: What crystallographic challenges arise during structural analysis?
- Twinned Crystals : Use SHELXD for twin law identification and refine with HKLF5 in SHELXL .
- Disorder Modeling : Split occupancy for flexible groups (e.g., diethyl substituents) using PART instructions in SHELX .
- High-Z Elements : Anomalous dispersion from sulfur atoms aids phase determination via SAD/MAD in SHELXC .
Advanced: How to validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor protein-ligand stability via Western blot after heat shock .
- Click Chemistry : Incorporate alkyne tags for pull-down assays with biotin-azide probes .
- CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
